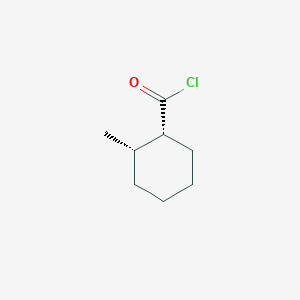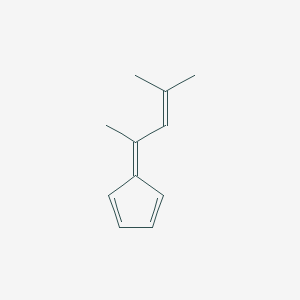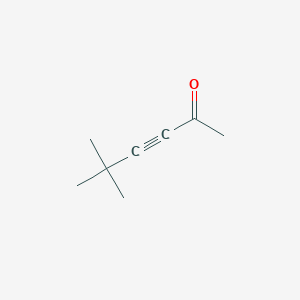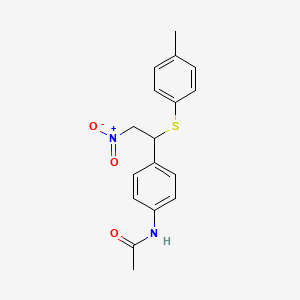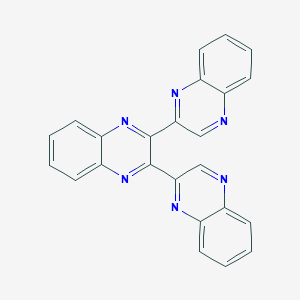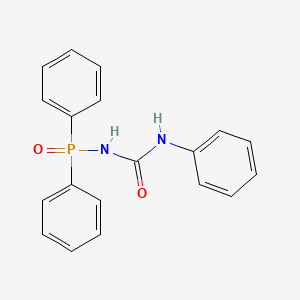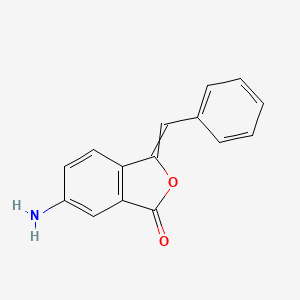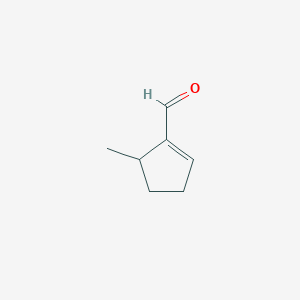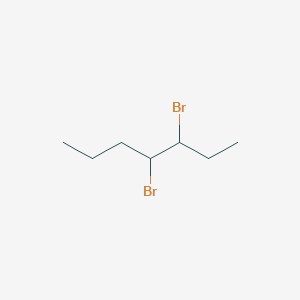
3,4-Dibromoheptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dibromoheptane: is an organic compound with the molecular formula C7H14Br2 It is a dibromoalkane, meaning it contains two bromine atoms attached to a heptane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3,4-Dibromoheptane can be synthesized through the bromination of heptane. The reaction typically involves the addition of bromine (Br2) to heptane in the presence of a catalyst or under UV light. The reaction conditions need to be carefully controlled to ensure the selective addition of bromine atoms at the 3rd and 4th positions of the heptane chain.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bromine and heptane in large reactors, with precise control over temperature and reaction time to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 3,4-Dibromoheptane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Elimination Reactions: Heating this compound with a strong base can lead to the elimination of hydrogen bromide (HBr), forming alkenes.
Reduction Reactions: The compound can be reduced to heptane by using reducing agents like zinc and hydrochloric acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Elimination: Potassium tert-butoxide (KOtBu) in a non-polar solvent.
Reduction: Zinc (Zn) and hydrochloric acid (HCl).
Major Products:
Substitution: Formation of various substituted heptanes.
Elimination: Formation of heptenes.
Reduction: Formation of heptane.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3,4-Dibromoheptane is used as an intermediate in organic synthesis. It serves as a starting material for the preparation of more complex molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine: While specific applications in biology and medicine are limited, dibromoalkanes like this compound can be used in the synthesis of biologically active compounds.
Industry: In the industrial sector, this compound is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 3,4-dibromoheptane in chemical reactions involves the interaction of its bromine atoms with various reagents. In nucleophilic substitution reactions, the bromine atoms are replaced by nucleophiles, while in elimination reactions, the bromine atoms are removed along with hydrogen atoms to form double bonds.
Vergleich Mit ähnlichen Verbindungen
1,2-Dibromoethane: Used as a fumigant and in organic synthesis.
1,3-Dibromopropane: Used in the synthesis of polymers and other organic compounds.
1,4-Dibromobutane: Used in the production of pharmaceuticals and other chemicals.
Uniqueness: 3,4-Dibromoheptane is unique due to its specific bromination pattern on the heptane chain, which imparts distinct reactivity and properties compared to other dibromoalkanes.
Eigenschaften
CAS-Nummer |
21266-90-0 |
|---|---|
Molekularformel |
C7H14Br2 |
Molekulargewicht |
257.99 g/mol |
IUPAC-Name |
3,4-dibromoheptane |
InChI |
InChI=1S/C7H14Br2/c1-3-5-7(9)6(8)4-2/h6-7H,3-5H2,1-2H3 |
InChI-Schlüssel |
JZGBICDPBLLXKB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C(CC)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(E)-(2,4-dioxo-1H-pyrimidin-5-yl)methylideneamino]formamide](/img/structure/B14716845.png)
